molecular formula C12H9BrN2O3S B11993305 {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

Cat. No.: B11993305
M. Wt: 341.18 g/mol
InChI Key: WJEXALBTCBPQKE-UHFFFAOYSA-N
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Description

{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group, a thiazole ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Properties

Molecular Formula

C12H9BrN2O3S

Molecular Weight

341.18 g/mol

IUPAC Name

2-[2-[(4-bromobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H9BrN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)

InChI Key

WJEXALBTCBPQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Br

Origin of Product

United States

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